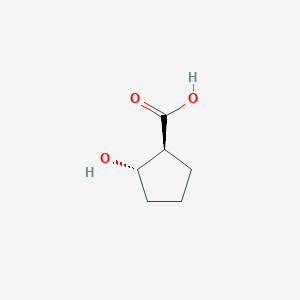(1S,2S)-2-Hydroxy-1-cyclopentanecarboxylic acid
CAS No.: 1932353-80-4
Cat. No.: VC16267151
Molecular Formula: C6H10O3
Molecular Weight: 130.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1932353-80-4 |
|---|---|
| Molecular Formula | C6H10O3 |
| Molecular Weight | 130.14 g/mol |
| IUPAC Name | (1S,2S)-2-hydroxycyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C6H10O3/c7-5-3-1-2-4(5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m0/s1 |
| Standard InChI Key | VCHGSWURBGPKQZ-WHFBIAKZSA-N |
| Isomeric SMILES | C1C[C@@H]([C@H](C1)O)C(=O)O |
| Canonical SMILES | C1CC(C(C1)O)C(=O)O |
Introduction
Structural and Stereochemical Identity
IUPAC Nomenclature and Molecular Formula
The compound’s systematic name, (1S,2S)-2-hydroxy-1-cyclopentanecarboxylic acid, reflects its bicyclic structure and stereochemistry. The molecular formula is C₆H₁₀O₃, with a molecular weight of 130.14 g/mol (calculated from atomic masses: C₆H₁₀O₃ = 6×12.01 + 10×1.008 + 3×16.00). The (1S,2S) configuration denotes the spatial arrangement of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the cyclopentane ring, which is critical for its biological and chemical behavior .
Stereochemical Analysis
The compound’s stereochemistry is confirmed by its ethyl ester derivative, (1R,2S)-2-hydroxy-1-cyclopentanecarboxylic acid ethyl ester, which has been characterized via spectroscopic methods. The ester’s InChIKey (IIFIGGNBUOZGAB-RQJHMYQMSA-N) and specific rotation data indicate that the hydroxyl and ester groups occupy trans positions on the cyclopentane ring . This spatial arrangement influences the parent acid’s reactivity, as steric and electronic effects modulate nucleophilic and electrophilic interactions.
Synthesis and Production Methods
Hydrolysis of Ethyl Ester Precursor
A primary synthesis route involves the hydrolysis of (1R,2S)-2-hydroxy-1-cyclopentanecarboxylic acid ethyl ester (C₈H₁₄O₃, MW 158.2 g/mol) . Under acidic or basic conditions, the ethyl ester group (-COOEt) is cleaved to yield the carboxylic acid (-COOH). For example:
-
Acidic hydrolysis: Treatment with HCl in aqueous ethanol at reflux.
-
Basic hydrolysis: Reaction with NaOH in water, followed by acidification to protonate the carboxylate.
This method preserves the compound’s stereochemical integrity, as the reaction conditions avoid racemization at the chiral centers .
Physical and Chemical Properties
Physicochemical Data
Stability and Reactivity
-
Thermal Stability: Cyclopentane derivatives generally exhibit moderate thermal stability, with decomposition temperatures >150°C .
-
Chemical Reactivity:
Applications in Organic Synthesis and Drug Development
Chiral Building Block
The compound’s rigid bicyclic structure and stereochemistry make it valuable in asymmetric synthesis. For example:
-
Peptidomimetics: Incorporation into peptide backbones to enhance metabolic stability .
-
Macrocyclic Compounds: As a precursor in the synthesis of protease inhibitors, as seen in patent KR20130034012A .
Comparative Analysis with Related Compounds
Ethyl Ester vs. Carboxylic Acid
Stereoisomeric Variants
Enantiomers (e.g., (1R,2R)-isomer) or diastereomers (e.g., (1S,2R)-isomer) exhibit distinct physicochemical and biological profiles. For instance, the (1R,2S)-ethyl ester derivative shows specific optical rotation values critical for chiral separations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume